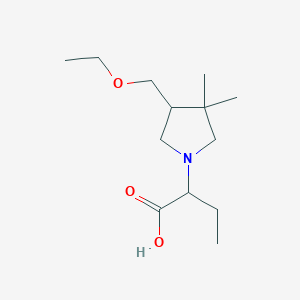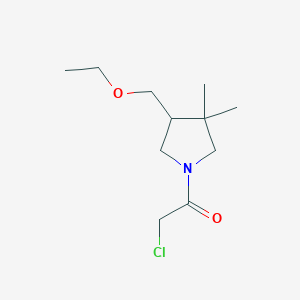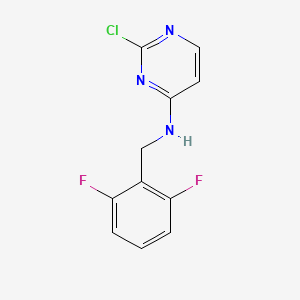
2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine
Descripción general
Descripción
“2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidinamines . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps starting with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . The synthesis of these compounds also involves the use of suitable amines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidin-4-amine core, which is substituted at the 2-position with a chlorine atom and at the 6-position with a difluorobenzyl group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on derivatives related to 2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine focuses on synthesizing novel compounds for various applications, including antitumor activities. For instance, studies have synthesized novel derivatives through nucleophilic substitution reactions, with some compounds demonstrating significant antitumor activity against specific cancer cell lines, highlighting the potential for therapeutic applications (Nie et al., 2014). Another research synthesized derivatives of 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, further illustrating the chemical versatility and potential for creating compounds with specific biological activities (S. Banihashemi et al., 2020).
Antitumor and Antimicrobial Activities
Several studies have investigated the antitumor properties of pyrimidin-4-amine derivatives. For example, reactions of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines with aliphatic and aromatic primary and secondary amines led to the synthesis of compounds with studied antitumor properties, indicating the potential for drug development in cancer therapy (L. Grigoryan et al., 2008). Additionally, pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives were prepared and exhibited antibacterial and antifungal activities, suggesting applications in combating microbial infections (A. El-Gazzar et al., 2008).
Material Science Applications
In the realm of materials science, derivatives of this compound have been explored for their potential in creating novel polymeric materials. A study on novel fluorinated polyimides derived from aromatic diamines demonstrated the synthesis of materials with low dielectric constants and high thermal stability, which are desirable properties for electronic applications (C. Chung & S. Hsiao, 2008).
Advanced Synthetic Methods
Research into synthetic methodologies has also been a focus, with studies developing efficient synthesis routes for pyrimidin-4-amine derivatives. These methods facilitate the creation of a diverse array of compounds, potentially leading to new drugs and materials (R. Vaid et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, leading to disruption in the normal functioning of the microbial cells, thereby exerting its antimicrobial effects.
Biochemical Pathways
The inhibition of the acetyl-CoA carboxylase enzyme disrupts the fatty acid biosynthesis pathway . This disruption can lead to a deficiency in essential cellular components, affecting the integrity and function of the microbial cell membrane. The downstream effects include impaired cell growth and replication, leading to the eventual death of the microbial cells.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of fatty acid biosynthesis, impairment of cell growth and replication, and eventual death of the microbial cells . These effects contribute to its antimicrobial activity.
Análisis Bioquímico
Biochemical Properties
2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDKs, inhibiting their activity and disrupting the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins that facilitate its uptake and localization within target cells . The compound’s distribution can affect its concentration at the site of action, influencing its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its effectiveness in modulating cellular processes.
Propiedades
IUPAC Name |
2-chloro-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3/c12-11-15-5-4-10(17-11)16-6-7-8(13)2-1-3-9(7)14/h1-5H,6H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHGNRJPILNLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC2=NC(=NC=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


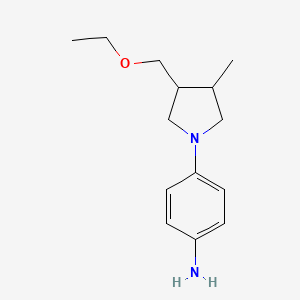
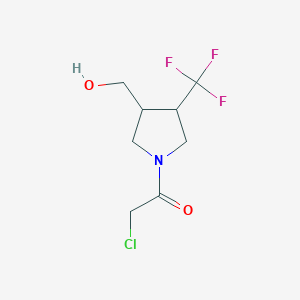
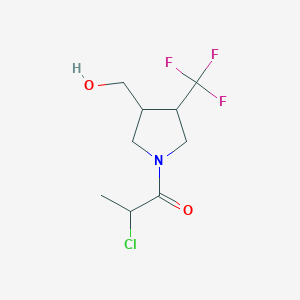
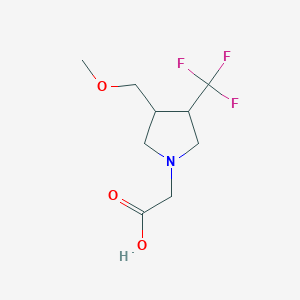

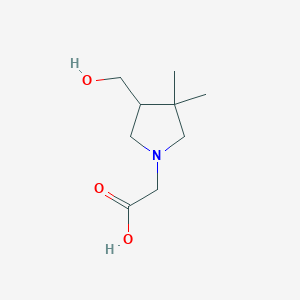

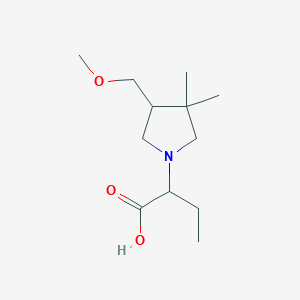
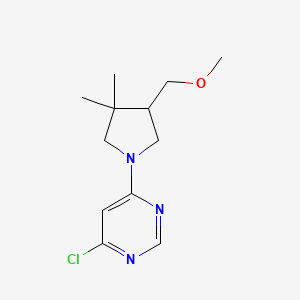
![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid](/img/structure/B1480052.png)
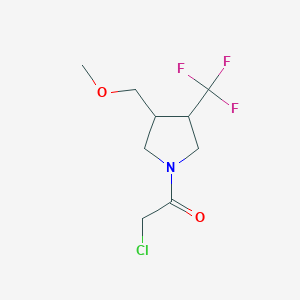
![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1480054.png)
